molecular formula C10H10N2O3 B1653053 2-Methyl-N-(4-nitrophenyl)prop-2-enamide CAS No. 17116-67-5

2-Methyl-N-(4-nitrophenyl)prop-2-enamide

Cat. No. B1653053
CAS RN: 17116-67-5
M. Wt: 206.2 g/mol
InChI Key: DPNRVEROTZRVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-N-(4-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-N-(4-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

17116-67-5

Product Name

2-Methyl-N-(4-nitrophenyl)prop-2-enamide

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

2-methyl-N-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C10H10N2O3/c1-7(2)10(13)11-8-3-5-9(6-4-8)12(14)15/h3-6H,1H2,2H3,(H,11,13)

InChI Key

DPNRVEROTZRVQP-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a reaction vessel fitted with a cooling pipe, a stirrer, a thermometer and a nitrogen feed pipe, 50 parts of 4-nitroaniline, 40 parts of triethylamine and 525 parts of chloroform were fed, and then cooled to 5° C. or below. While the reaction solution obtained was kept at 5° C. or below, a solution prepared by dissolving 41 parts of methacrylic acid chloride in 30 parts of chloroform was dropwise added thereto. After its addition made dropwise was completed, the reaction solution was heated to room temperature, and, as it was, the reaction was carried out for 4 hours. After the reaction was completed, the organic phase formed was washed with 200 parts of ion-exchanged water. This organic phase was then dried with sodium sulfate, and thereafter the solvent was evaporated off under reduced pressure. The residue obtained was purified by silica gel column chromatography to obtain 22 parts of an intermediate N-(4-nitrophenyl)methacrylamide (yield: 31%).
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Synthesis routes and methods II

Procedure details

275 ml of methacryloyl chloride (2.75 mol=1.1 equiv.) was added dropwise to a cooled suspension of 345 g of 4-nitro aniline (2.5 mol) and 290 g of Na2CO3 (2.75 mol =1.1 equiv.) in 2.5 liter acetone. After completing the addition, stirring was continued for 30 min at 30° C. After TLC inspection the reaction mixture was poured into 15 liter of ice-water under stirring. The precipitate was suction-filtered and washed 3 times with 2.5 liter of demineralised water. After drying at 50° C., 476.5 g of 2-methyl-N-(4-nitro phenyl) acrylamide was obtained.
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